4-((3-Bromophenoxy)methyl)benzamide
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Overview
Description
4-((3-Bromophenoxy)methyl)benzamide is an organic compound with the molecular formula C14H12BrNO2 and a molecular weight of 306.15 g/mol It is a benzamide derivative featuring a bromophenoxy group attached to a benzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Bromophenoxy)methyl)benzamide typically involves the reaction of 3-bromophenol with benzyl chloride to form 3-bromophenoxybenzyl chloride. This intermediate is then reacted with benzamide under suitable conditions to yield the final product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-((3-Bromophenoxy)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenoxy group to a phenol or other reduced forms.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce phenols. Substitution reactions can result in various substituted benzamides .
Scientific Research Applications
4-((3-Bromophenoxy)methyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((3-Bromophenoxy)methyl)benzamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylbenzamide: Similar in structure but with a methyl group instead of a bromophenoxy group.
4-((4-Bromophenoxy)methyl)benzamide: Similar but with the bromine atom in a different position on the phenoxy group.
Uniqueness
4-((3-Bromophenoxy)methyl)benzamide is unique due to the specific positioning of the bromophenoxy group, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets that may not be possible with other similar compounds .
Properties
Molecular Formula |
C14H12BrNO2 |
---|---|
Molecular Weight |
306.15 g/mol |
IUPAC Name |
4-[(3-bromophenoxy)methyl]benzamide |
InChI |
InChI=1S/C14H12BrNO2/c15-12-2-1-3-13(8-12)18-9-10-4-6-11(7-5-10)14(16)17/h1-8H,9H2,(H2,16,17) |
InChI Key |
SQEXYIKREHZMQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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